molecular formula C12H13BrN2O6 B2799476 Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate CAS No. 911434-04-3

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

Cat. No.: B2799476
CAS No.: 911434-04-3
M. Wt: 361.148
InChI Key: YWDRRHINJWKDTJ-UHFFFAOYSA-N
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Description

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C12H13BrN2O6 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate typically involves the reaction of 5-bromo-2-methyl-3-nitropyridine with diethyl malonate. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by flash chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Oxidation: 5-amino-3-nitropyridin-2-yl)propanedioate.

    Reduction: Various substituted pyridine derivatives.

    Substitution: Carboxylic acids and other functionalized pyridine derivatives.

Scientific Research Applications

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological targets, modulating their activity and leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitropyridine: A simpler derivative with similar reactivity but lacking the ester groups.

    2-Amino-5-bromopyridine: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    5-Bromo-3-nitropyridine-2-carbonitrile:

Uniqueness

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is unique due to the presence of both ester and nitro groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

IUPAC Name

diethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDRRHINJWKDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (5.08 g, 127 mmol) in N,N-dimethylformamide (75 mL) was added diethyl malonate (19.26 mL, 127 mmol) at 0° C. The solution was then stirred at ambient temperature for 30 minutes and a solution of 5-bromo-2-chloro-3-nitropyridine (30 g, 127 mmol) in N,N-dimethylformamide (75 mL) was added dropwise. The dark brown mixture was then stirred at 100° C. for 2 hours before being cooled to ambient temperature and quenched with a saturated solution of ammonium chloride (500 mL) at 0° C. The mixture was extracted with ethyl acetate (3×500 mL) and the combined organics were dried over magnesium sulfate and filtered. The solvent was removed in vacuo to give a dark brown oil which was purified by flash column chromatography (10% ethyl acetate/hexane) to afford diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate as a brown solid (31.8 g, 69%). 1HNMR (400 MHz, CDCl3, δ): 8.86 (s, 1H), 8.61 (s, 1H), 5.44 (s, 1H), 4.29 (q, 4H), 1.27 (t, 6H).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
19.26 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of NaH (60% in mineral oil, 27.9 g, 0.69 mol) in DMF (300 mL) at 5-10° C. was slowly added ethyl malonate (125 mL, 0.69 mol) over 30 min. The mixture was allowed to stir for 20 min at rt, during which time the suspension became a solution. A solution of 5-bromo-2-chloro-3-nitropyridine (75 g, 0.32 mol) in DMF (75 mL) was added slowly at 5-10° C. The resulting dark red mixture was allowed to stir at 40° C. for 2 h. The reaction mixture was then poured into 1M AcOH (0.75 L) and extracted with DCM (3×250 mL). The organic solutions were combined, washed with water and brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give diethyl(5-bromo-3-nitropyridin-2-yl)malonate (260 g, 99%) as a yellow oil.
Name
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.75 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of NaH (60% in mineral oil, 27.9 g, 0.69 mol) in DMF (300 mL) at 5-10° C. was slowly added ethyl malonate (125 mL, 0.69 mol) over 30 min. The mixture was allowed to stir for 20 min at rt, during which time the suspension became a solution. A solution of 5-bromo-2-chloro-3-nitropyridine (75 g, 0.32 mol) in DMF (75 mL) was added slowly at 5-10° C. The resulting dark red mixture was allowed to stir at 40° C. for 2 h. The reaction mixture was then poured into 1M AcOH (0.75 L) and extracted with DCM (3×250 mL). The organic solutions were combined, washed with water and brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give diethyl (5-bromo-3-nitropyridin-2-yl)malonate (260 g, 99%) as a yellow oil.
Name
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.75 L
Type
reactant
Reaction Step Four

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